N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide
Overview
Description
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Piperidines serve as key precursors for the synthesis of many drug molecules .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on its exact structure and the functional groups present. Piperidines generally participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
PET Imaging in Neuroinflammation
A compound similar to the one , used as a PET agent for imaging IRAK4 enzyme in neuroinflammation, was synthesized and exhibited high radiochemical yield and purity (Wang et al., 2018).
Allosteric Modulation of CB1 Receptor
Another study explored indole-2-carboxamides for their allosteric modulation of the cannabinoid type 1 receptor (CB1), identifying structural requirements for this modulation and discovering potent CB1 allosteric modulators (Khurana et al., 2014).
Synthesis of HIOC for Neuronal Activation
The synthesis of HIOC, a potent activator of the TrkB receptor in mammalian neurons, was reported, highlighting its potential therapeutic uses (Setterholm et al., 2015).
NMDA Receptor Antagonists
A study identified derivatives of indole-2-carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor, useful in pain management (Borza et al., 2007).
PET Tracer for Cancer Tyrosine Kinase Imaging
A compound structurally related to the query compound was synthesized for use as a PET tracer in imaging cancer tyrosine kinase, showing potential in cancer diagnostics (Wang et al., 2005).
Cholinesterase and Monoamine Oxidase Dual Inhibitor
Indole derivatives, closely related to the compound , were synthesized and identified as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Cannabinoid Receptor Activity
A study reported the identification of cannabimimetic indazole and indole derivatives with high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).
DNA Binding and Cytotoxicity
Research on DNA-threading bis(9-aminoacridine-4-carboxamides) including ethylpiperidino and N-methylpiperidin-4-yl sidechains showed their potential in binding to DNA and cytotoxicity towards human leukaemic cells (He et al., 2008).
Negative Allosteric Modulation of the Dopamine D2 Receptor
A study discovered negative allosteric modulators of the dopamine D2 receptor, with the potential for treating psychiatric disorders (Mistry et al., 2015).
Aminocarbonylation using Alkoxycarbonylpiperidines
Research on the aminocarbonylation of iodobenzene and iodoalkenes using alkoxycarbonylpiperidines demonstrated a potential method for synthesizing carboxamides and ketocarboxamides (Takács et al., 2014).
Mechanism of Action
Target of Action
The compound “N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide” is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets would depend on its chemical structure and the nature of the target proteins.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structures . These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-20-10-8-14(9-11-20)19(2)17(21)16-12-13-6-4-5-7-15(13)18-16/h13-16,18H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSHRDJOGQTWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)C2CC3CCCCC3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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